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Compound Name:
4-Chloro-2-fluoro-6-

hydroxybenzamide

CAS No.: 1110662-23-1

Cat. No.: B15070220 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction
4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted aromatic amide of significant interest

in medicinal chemistry and materials science. Its unique substitution pattern, featuring a

halogenated and hydroxylated phenyl ring, makes it a valuable scaffold for the synthesis of

novel pharmaceutical agents and functional materials. The presence of chloro, fluoro, and

hydroxyl groups offers multiple points for further chemical modification, allowing for the fine-

tuning of physicochemical and biological properties. This document provides a detailed guide to

a scalable synthetic approach for this compound, emphasizing robust and reproducible

methodologies suitable for laboratory and pilot-plant scales. The protocols described herein are

designed to be self-validating, with in-process controls and detailed explanations for

experimental choices.

Synthetic Strategy Overview
A robust and scalable synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide necessitates a

multi-step approach, beginning with a commercially available starting material and proceeding

through a key intermediate, 4-chloro-2-fluoro-6-hydroxybenzoic acid. The overall strategy is

bifurcated into two main stages:
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Synthesis of the Key Intermediate: The regioselective synthesis of 4-chloro-2-fluoro-6-

hydroxybenzoic acid is achieved via a directed ortho-metalation (DoM) of a protected phenol,

followed by carboxylation and deprotection. This method is chosen for its high

regioselectivity, which is crucial for obtaining the desired substitution pattern.[1][2]

Amidation of the Benzoic Acid Intermediate: Two parallel protocols are presented for the

conversion of the synthesized benzoic acid to the target benzamide.

Method A (Direct Amidation): This approach utilizes modern peptide coupling reagents to

directly form the amide bond in the presence of the free hydroxyl group.[3][4][5][6][7]

Method B (Protecting Group Strategy): This classic and highly reliable method involves the

protection of the phenolic hydroxyl group, followed by activation of the carboxylic acid to

an acyl chloride, amidation, and subsequent deprotection.[8][9][10]

The following diagram illustrates the overall synthetic workflow:

Stage 1: Intermediate Synthesis

Stage 2: Amidation

Method A: Direct Amidation

Method B: Protecting Group Strategy3-Chloro-5-fluorophenol Protection (O-Benzylation) Directed Ortho-Metalation Carboxylation (CO2) Deprotection (Hydrogenolysis) 4-Chloro-2-fluoro-6-hydroxybenzoic acid

EDC/HOBt Coupling with AmmoniaMethod A

Protection (O-Benzylation)
Method B

4-Chloro-2-fluoro-6-hydroxybenzamide

Acyl Chloride Formation Amidation with Ammonia Deprotection (Hydrogenolysis) 4-Chloro-2-fluoro-6-hydroxybenzamide

Click to download full resolution via product page

Caption: Overall synthetic workflow for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Part 1: Synthesis of 4-Chloro-2-fluoro-6-
hydroxybenzoic Acid
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This stage involves a three-step sequence starting from 3-chloro-5-fluorophenol. The phenolic

hydroxyl group is first protected as a benzyl ether, which also serves as a directing group for

the subsequent ortho-metalation.[8][9][10] Carboxylation with dry carbon dioxide, followed by

deprotection via catalytic hydrogenolysis, affords the desired benzoic acid intermediate.

Step 1.1: Protection of 3-Chloro-5-fluorophenol
The protection of the phenolic hydroxyl group as a benzyl ether is a crucial step to prevent its

reaction in the subsequent metalation step and to direct the lithiation to the desired ortho

position.

3-Chloro-5-fluorophenol + Benzyl Bromide

K2CO3, Acetone

1-(Benzyloxy)-3-chloro-5-fluorobenzene

Click to download full resolution via product page

Caption: O-Benzylation of 3-chloro-5-fluorophenol.

Protocol:

To a stirred solution of 3-chloro-5-fluorophenol (1.0 eq) in acetone, add anhydrous potassium

carbonate (1.5 eq).

Add benzyl bromide (1.1 eq) dropwise at room temperature.

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield 1-(benzyloxy)-3-chloro-5-fluorobenzene.

Parameter Value

Starting Material 3-Chloro-5-fluorophenol

Reagents Benzyl Bromide, K2CO3

Solvent Acetone

Temperature Reflux

Typical Yield 90-95%

Step 1.2: Directed ortho-Metalation and Carboxylation
This step utilizes the directing ability of the benzyloxy group to achieve regioselective lithiation

at the C2 position, followed by quenching with carbon dioxide to form the carboxylate salt.[1][2]

Protocol:

Dissolve 1-(benzyloxy)-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere (Argon or Nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature

below -70 °C.

Stir the mixture at -78 °C for 2 hours.

Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed

dry ice.
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Allow the reaction mixture to slowly warm to room temperature.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude O-benzyl protected carboxylic acid.

Parameter Value

Starting Material 1-(Benzyloxy)-3-chloro-5-fluorobenzene

Reagents n-Butyllithium, Carbon Dioxide (dry ice)

Solvent Anhydrous THF

Temperature -78 °C

Typical Yield 75-85%

Step 1.3: Deprotection to Yield the Benzoic Acid
Intermediate
Catalytic hydrogenolysis is a clean and efficient method for the cleavage of the benzyl ether

without affecting the other functional groups on the aromatic ring.[8][10]

Protocol:

Dissolve the crude O-benzyl protected carboxylic acid from the previous step in ethanol or

ethyl acetate.

Add palladium on carbon (10% Pd/C, 5 mol%).

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir

vigorously at room temperature until TLC analysis indicates complete consumption of the

starting material.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad

with the reaction solvent.

Concentrate the filtrate under reduced pressure.

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain

pure 4-chloro-2-fluoro-6-hydroxybenzoic acid.[11]

Parameter Value

Starting Material 2-(Benzyloxy)-4-chloro-6-fluorobenzoic acid

Reagents H2, 10% Pd/C

Solvent Ethanol or Ethyl Acetate

Temperature Room Temperature

Typical Yield >95%

Part 2: Amidation to 4-Chloro-2-fluoro-6-
hydroxybenzamide
Method A: Direct Amidation using EDC/HOBt
This method is advantageous as it avoids the need for protection and deprotection steps,

making it more atom-economical. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) allows for the direct coupling of the

carboxylic acid with an ammonia source under mild conditions.[3][4][5]
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4-Chloro-2-fluoro-6-hydroxybenzoic acid

EDC, HOBt, NH4Cl, DIPEA, DMF

4-Chloro-2-fluoro-6-hydroxybenzamide

Click to download full resolution via product page

Caption: Direct amidation via EDC/HOBt coupling.

Protocol:

To a solution of 4-chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF), add HOBt (1.2 eq) and ammonium chloride (NH4Cl, 1.5 eq).

Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture at room temperature for

10 minutes.

Cool the reaction mixture to 0 °C in an ice bath.

Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by TLC or HPLC.

Upon completion, pour the reaction mixture into cold water to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent to obtain pure 4-chloro-2-fluoro-6-
hydroxybenzamide.
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Parameter Value

Starting Material 4-Chloro-2-fluoro-6-hydroxybenzoic acid

Reagents EDC·HCl, HOBt, NH4Cl, DIPEA

Solvent DMF

Temperature 0 °C to Room Temperature

Typical Yield 70-80%

Method B: Amidation via Acyl Chloride with a Protected
Hydroxyl Group
This classical approach involves the protection of the hydroxyl group, conversion of the

carboxylic acid to a more reactive acyl chloride, and subsequent amidation. While it involves

more steps, it can be very high-yielding and robust.

Step 2.1B: Protection of the Hydroxyl Group (O-Benzylation)

This step is identical to step 1.1 if starting from the benzoic acid.

Protocol:

Follow the protocol for Step 1.1, using 4-chloro-2-fluoro-6-hydroxybenzoic acid as the

starting material.

Step 2.2B: Acyl Chloride Formation

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl

chlorides.[12][13][14] The reaction should be performed in a well-ventilated fume hood as it

produces HCl and SO2 gases.

Protocol:

Suspend the O-benzyl protected benzoic acid (1.0 eq) in an inert solvent such as toluene.

Add a catalytic amount of DMF (1-2 drops).
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Add thionyl chloride (1.5 eq) dropwise at room temperature.

Heat the mixture to 60-70 °C and stir for 2-4 hours, or until the evolution of gas ceases.

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude

acyl chloride, which is typically used in the next step without further purification.

Step 2.3B: Amidation

The highly reactive acyl chloride readily reacts with ammonia to form the amide.

Protocol:

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or

THF).

Cool the solution to 0 °C in an ice bath.

Bubble anhydrous ammonia gas through the solution or add an excess of concentrated

aqueous ammonia dropwise with vigorous stirring.

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude protected benzamide.

Step 2.4B: Deprotection

The final step is the removal of the benzyl protecting group to yield the target product.

Protocol:

Follow the protocol for Step 1.3, using the protected benzamide as the starting material.

Recrystallize the final product to obtain pure 4-Chloro-2-fluoro-6-hydroxybenzamide.
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Parameter Value

Starting Material 4-Chloro-2-fluoro-6-hydroxybenzoic acid

Key Steps
Protection, Acyl Chloride Formation, Amidation,

Deprotection

Typical Overall Yield 65-75%

Conclusion
This application note provides two scalable and reliable synthetic routes to 4-Chloro-2-fluoro-
6-hydroxybenzamide. The choice between the direct amidation (Method A) and the protecting

group strategy (Method B) will depend on the specific requirements of the synthesis, such as

scale, available reagents, and desired purity. Both methods are based on well-established

chemical transformations and are amenable to optimization for large-scale production. The

detailed protocols and explanations provided herein are intended to enable researchers to

successfully synthesize this valuable compound for their research and development needs.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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